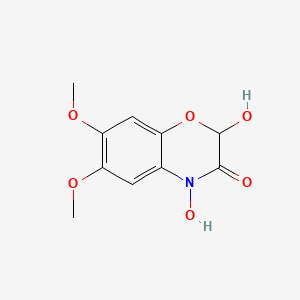
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2,3,5,6-tetrafluoro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyphenylmagnesium bromide with mercuric chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and disposal of mercury-containing waste due to its toxicity.
Chemical Reactions Analysis
Types of Reactions
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, altering its oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiomercury compounds, while oxidation reactions can produce mercuric oxide derivatives.
Scientific Research Applications
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, although limited due to mercury’s toxicity.
Industry: Potential use in the development of materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing biomolecules, such as cysteine residues in proteins, leading to inhibition of enzyme activity and disruption of cellular functions. The fluorinated phenyl group may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Chloro(2,3,5,6-tetrafluorophenyl)mercury
- Chloro(4-methoxyphenyl)mercury
- Chloro(2,3,5,6-tetrafluoro-4-hydroxyphenyl)mercury
Uniqueness
Chloro(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the methoxy group can participate in hydrogen bonding and other interactions.
Properties
CAS No. |
66149-51-7 |
|---|---|
Molecular Formula |
C7H3ClF4HgO |
Molecular Weight |
415.13 g/mol |
IUPAC Name |
chloro-(2,3,5,6-tetrafluoro-4-methoxyphenyl)mercury |
InChI |
InChI=1S/C7H3F4O.ClH.Hg/c1-12-7-5(10)3(8)2-4(9)6(7)11;;/h1H3;1H;/q;;+1/p-1 |
InChI Key |
CTIMDFMQKTVHSG-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)[Hg]Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
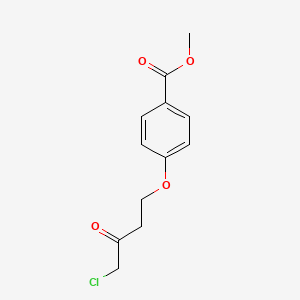
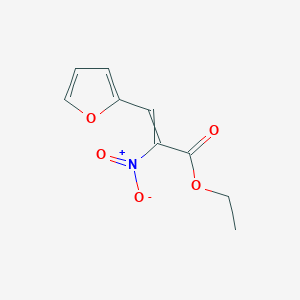

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)
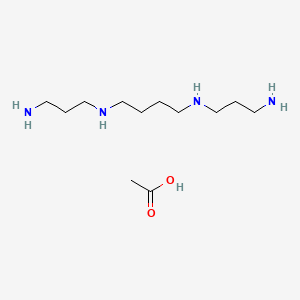
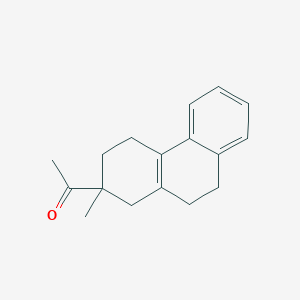
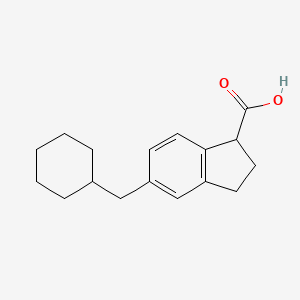
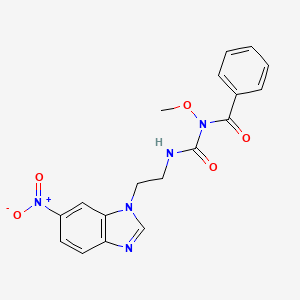
![Bicyclo[2.2.1]heptane-1-carbonyl azide](/img/structure/B14465424.png)
![1,1'-Disulfanediylbis[2,4-dimethoxy-5-(methylsulfanyl)benzene]](/img/structure/B14465443.png)
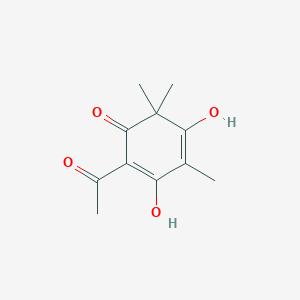
![2-[(2-Amino-2-oxoethoxy)imino]-2-cyanoacetamide](/img/structure/B14465465.png)
